5-Iodo-1h-indole-7-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6INO2 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
5-iodo-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H6INO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) |
InChI Key |
WIYSFOZLEUNHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)I)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodo 1h Indole 7 Carboxylic Acid and Its Analogues
Strategic Approaches to the 1H-Indole-7-carboxylic Acid Core
The construction of the 1H-indole-7-carboxylic acid scaffold is the initial critical phase. This can be achieved through building the indole (B1671886) ring system from acyclic precursors or by functionalizing a pre-existing indole.
De Novo Cyclization Reactions for Indole Ring Assembly
De novo synthesis, the construction of the indole ring from simpler, non-indole starting materials, is a fundamental strategy in indole chemistry. nih.gov Several classic and modern methods can be adapted for this purpose.
Fischer Indole Synthesis : This is one of the most widely used methods for indole synthesis, involving the acid-catalyzed cyclization of arylhydrazones. atamanchemicals.comwikipedia.org By selecting an appropriately substituted phenylhydrazine (B124118) and a ketone or aldehyde containing a latent carboxylic acid group (or a precursor), this method can be directed to form the indole-7-carboxylic acid skeleton. The reaction is versatile, with a range of Brønsted and Lewis acids used as catalysts. wikipedia.org
Madelung Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides to form indoles. wikipedia.orgbhu.ac.in Starting with an N-acyl-o-toluidine derivative where the ortho-methyl group is appropriately functionalized to lead to the C7-carboxylic acid, the Madelung synthesis can be a viable, though often harsh, route. wikipedia.orgresearchgate.net Modern variations utilize milder conditions, expanding the reaction's scope. bhu.ac.in
Reissert Synthesis : This multi-step method involves the condensation of an o-nitrotoluene with an oxalic ester, followed by reductive cyclization to form an indole-2-carboxylic acid. bhu.ac.in While this classically yields 2-carboxyindoles, modifications to the starting materials can potentially direct carboxylation to other positions.
Bartoli Indole Synthesis : This approach is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. bhu.ac.in This makes it a highly relevant method for accessing the 1H-indole-7-carboxylic acid core.
Palladium-Catalyzed Cyclizations : Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions. Palladium-catalyzed cyclization of appropriately substituted anilines and alkynes offers a powerful and flexible route to diversely substituted indoles, including those with functionality at the C7 position. nih.gov
| Cyclization Method | General Description | Relevance to 1H-Indole-7-carboxylic Acid |
| Fischer Synthesis | Acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.org | Can be used with appropriately substituted precursors. wikipedia.org |
| Madelung Synthesis | High-temperature, base-catalyzed cyclization of an N-phenylamide. wikipedia.org | Applicable if starting with a suitably functionalized N-acyl-o-toluidine. researchgate.net |
| Bartoli Synthesis | Reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. bhu.ac.in | Particularly effective for the synthesis of 7-substituted indoles. bhu.ac.in |
| Palladium-Catalyzed | Cyclization of substituted anilines and alkynes. nih.gov | Offers high flexibility and control over substituent placement. nih.gov |
Regioselective Carboxylation at the C7 Position
An alternative to de novo synthesis is the direct functionalization of a pre-formed indole ring. Introducing a carboxyl group at the C7 position is challenging due to the intrinsic reactivity of the indole nucleus, which favors electrophilic substitution at C3. wikipedia.org Therefore, specialized strategies are required.
Directed Ortho-Metalation (DoM) : This is a powerful technique for achieving regioselective functionalization. nih.gov It involves the use of a directing group (DG) on the indole nitrogen, which directs a metalating agent (typically an organolithium reagent) to the adjacent C7 position. nih.govresearchgate.net The resulting C7-metalated indole can then be quenched with an electrophile, such as carbon dioxide, to introduce the carboxylic acid group. nih.gov A variety of directing groups have been developed, including N-pivaloyl, N-phosphinoyl, and N-silyl groups, to facilitate this regioselective C-H activation. nih.govresearchgate.netnih.govnih.gov
Halogen-Metal Exchange : If a 7-haloindole is available, a halogen-metal exchange reaction followed by carboxylation can be an effective route. For example, a 7-bromo or 7-iodoindole can be treated with an organolithium reagent to form a 7-lithioindole, which is then reacted with CO2 to yield the desired carboxylic acid.
Transition-Metal-Catalyzed C-H Carbonylation : Recent advances have enabled the direct carbonylation of C-H bonds. Palladium-catalyzed methods, using a directing group on the indole nitrogen, have been developed for the C7-selective carbonylation of indoles with carbon monoxide. nih.gov This approach offers an efficient way to install the C7-carboxyl group directly. nih.gov
Introduction of the C5-Iodo Moiety: Regioselective Iodination
With the indole-7-carboxylic acid core in hand, the next step is the introduction of an iodine atom at the C5 position. The electronic properties of the indole ring generally favor electrophilic attack at the C3 position, and if C3 is blocked, substitution often occurs at C2, C5, or C6. wikipedia.org Achieving regioselectivity for C5 requires careful selection of iodinating agents and reaction conditions.
Direct Iodination Strategies for Indole Systems
Direct electrophilic iodination is a common method for introducing iodine onto an aromatic ring. beilstein-journals.org For indoles, achieving C5 selectivity often requires specific reagents and can be influenced by existing substituents.
N-Iodosuccinimide (NIS) : NIS is a widely used and relatively mild source of electrophilic iodine. researchgate.net In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), NIS can selectively iodinate the C5 position of certain indole derivatives. researchgate.net The Lewis acid is thought to activate the NIS and may also coordinate with the indole substrate to direct the regioselectivity.
Iodine Monochloride (ICl) : ICl is another effective electrophilic iodinating agent. Its reactivity can be modulated by the choice of solvent and reaction temperature to favor iodination at the C5 position.
Molecular Iodine (I₂) with an Oxidant : A combination of molecular iodine with an oxidizing agent, such as periodic acid or hydrogen peroxide, can generate an electrophilic iodine species in situ for the iodination reaction.
A study reported an efficient and highly regioselective C5-H direct iodination of indoles using a metal-free, radical pathway. rsc.orgsci-hub.se This method demonstrates good functional group tolerance and proceeds under mild conditions. rsc.orgsci-hub.se The presence of an electron-withdrawing group at C3 can also help direct iodination to the C5 position. researchgate.net
| Iodinating Reagent | Activating Agent/Conditions | Notes |
| N-Iodosuccinimide (NIS) | BF₃·Et₂O, Dichloromethane | Mild and efficient for regioselective C5 iodination. |
| Iodine Monochloride (ICl) | Various solvents | Reactivity can be tuned to control selectivity. |
| **Molecular Iodine (I₂) ** | Oxidizing agent (e.g., H₂O₂, HIO₃) | In situ generation of electrophilic iodine. |
Multi-step Approaches Incorporating Iodine
When direct iodination is not feasible or gives poor selectivity, multi-step sequences provide a reliable alternative. These methods involve introducing a different functional group at the C5 position that can later be converted to an iodo group.
Sandmeyer Reaction : The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl halide via a diazonium salt intermediate. bloomtechz.comwikipedia.orgnih.gov A synthetic route could involve the nitration of the indole-7-carboxylic acid at the C5 position, followed by reduction of the nitro group to an amine. The resulting 5-amino-1H-indole-7-carboxylic acid can then be diazotized with a nitrite (B80452) source (e.g., sodium nitrite) and treated with a copper(I) iodide or potassium iodide solution to yield the 5-iodo product. bloomtechz.com This is a robust and widely applicable method for introducing iodine onto an aromatic ring. wikipedia.orgnih.gov
Overall Synthesis of 5-Iodo-1H-indole-7-carboxylic Acid
Alternatively, a route could start with a 7-substituted indole, perform a regioselective nitration at C5, followed by reduction to the amine, and then a Sandmeyer reaction to install the iodine. The final step would be the conversion of the C7-substituent into a carboxylic acid. The choice of the specific route would depend on the availability of starting materials, reaction yields, and the compatibility of functional groups throughout the synthetic sequence.
Convergent and Linear Synthesis Pathways.
In organic synthesis, the assembly of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis.
Optimization of Reaction Conditions and Yields.
Achieving high yields and purity is a central goal in chemical synthesis, necessitating the careful optimization of reaction conditions. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and the nature and stoichiometry of reagents. numberanalytics.comnumberanalytics.com
The direct iodination of the indole nucleus is a critical step in the synthesis of the target compound. The efficiency of this reaction is highly dependent on the conditions. For example, in the synthesis of related 5-iodo-1H-indole-3-carbaldehydes, various iodinating agents, solvents, and temperatures have been screened to maximize the yield. As shown in the table below, the choice of N-Iodosuccinimide (NIS) as the iodinating agent in a solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) at room temperature provides superior yields compared to other reagents or conditions.
Table 1: Optimization of C5-Iodination of an Indole Substrate
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | I₂ | DCM | rt | <20 |
| 2 | ICl | DCM | rt | 45 |
| 3 | NIS | DCM | 0 | 70 |
| 4 | NIS | DCM | rt | 81 |
| 5 | NIS | THF | rt | 75 |
| 6 | NIS | MeCN | rt | 85 |
Data adapted from a study on the C5-iodination of indole-3-carbaldehyde derivatives. numberanalytics.com
Similarly, for multi-step syntheses involving transition-metal catalysis, optimization is crucial. In the construction of complex indole-fused heterocycles, palladium-catalyzed reactions are common. The table below illustrates the optimization of such a reaction, showing how the yield of the desired product is affected by changes in the catalyst, oxidant, and additives. The data reveals that a combination of Pd(OAc)₂, Cu(OAc)₂ as the oxidant, and the addition of PivOH significantly improves the reaction outcome.
Table 2: Optimization of a Pd-Catalyzed Cyclization for Indole-Fused Heterocycle Synthesis
| Entry | Pd-Catalyst (mol %) | Oxidant | Additive | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ | - | DMF | 49 |
| 2 | Pd(TFA)₂ (10) | Cu(OAc)₂ | - | DMF | 35 |
| 3 | PdCl₂ (10) | Cu(OAc)₂ | - | DMF | <10 |
| 4 | Pd(OAc)₂ (10) | Ag₂CO₃ | - | DMF | 20 |
| 5 | Pd(OAc)₂ (10) | Cu(OAc)₂ | PivOH (4 eq) | DMF | 71 |
| 6 | Pd(OAc)₂ (10) | Cu(OAc)₂ | PivOH (6 eq) | DMF | 78 |
Data adapted from a study on the synthesis of indolo[3,2-c]quinolinones. numberanalytics.com
These examples underscore the systematic approach required to refine synthetic protocols, ensuring that target molecules like this compound can be produced in an efficient and reproducible manner.
Synthesis of Structural Analogues and Isomers for Comparative Studies.
The synthesis of structural analogues and isomers of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the systematic investigation of structure-activity relationships (SAR). By modifying the core structure of this compound, researchers can probe the influence of substituent placement and nature on the molecule's biological or material properties.
The synthesis of analogues often involves parallel or divergent synthetic schemes where a common intermediate is used to generate a library of related compounds. For example, starting from a halogenated indole-7-carboxylic acid, various functional groups can be introduced using cross-coupling reactions. Research has demonstrated the synthesis of diverse 3,5-disubstituted-7-azaindoles, where different boronic acids are coupled to an iodinated azaindole core to explore SAR for treating human African trypanosomiasis. A similar strategy could be applied to the this compound scaffold.
The preparation of isomers, where the substituents are located at different positions on the indole ring, is also critical for comparative studies. For example, the synthesis of 3-iodo-1H-indole-7-carboxylic acid or 7-iodo-1H-indole-2-carboxylic acid would allow for an assessment of the positional importance of the iodo and carboxylic acid groups. arkat-usa.orgsigmaaldrich.com Synthetic routes often need to be specifically designed to achieve the desired regiochemistry. For instance, the Fischer indole synthesis can be tailored by choosing appropriately substituted phenylhydrazines and ketones to control the final substitution pattern on the indole ring. rsc.org C-H functionalization strategies have also shown different regioselectivities depending on the starting material; for example, the arylation of 1-methyl-1H-indole-7-carboxylic acid occurs at the C6 position, whereas 1-methyl-1H-indole-5-carboxylic acid undergoes bis-arylation at both the C4 and C6 positions. thieme-connect.com
The following table summarizes the synthesis of various indole carboxylic acid analogues and isomers, highlighting the diversity of structures that can be created for comparative analysis.
Table 3: Synthesis of Selected Indole Carboxylic Acid Analogues and Isomers
| Starting Material | Key Reaction | Product | Purpose of Synthesis |
|---|---|---|---|
| Ethyl 5-hydroxy-1H-indole-2-carboxylate | O-alkylation, then hydrolysis | 5-(2-Fluoroethoxy)-1H-indole-2-carboxylic acid | Analogue for D3 dopamine (B1211576) receptor ligands. nih.gov |
| 4,6-Dimethoxyindole | Acylation, then hydrolysis | 4,6-Dimethoxyindole-7-carboxylic acid | Isomeric precursor for calix numberanalytics.comindoles. arkat-usa.org |
| 3-Bromo-1H-indole-2-carboxylic acid | Esterification, then Buchwald-Hartwig coupling | Ethyl 3-(arylamino)-1H-indole-2-carboxylates | Analogues for HIV-1 integrase inhibitors. rsc.org |
| Indole-7-carbaldehyde | Condensation with nitromethane, then reduction | 7-Tryptamine | Isomeric building block for linked bis-indoles. researchgate.net |
Chemical Reactivity and Derivatization of 5 Iodo 1h Indole 7 Carboxylic Acid
Reactivity at the Indole (B1671886) Nitrogen (N1) Position
The nitrogen atom of the indole ring is a key site for functionalization, influencing the electronic properties and steric environment of the entire molecule.
N-Functionalization: Alkylation and Acylation
The N-alkylation of indoles is a fundamental transformation in organic synthesis. Classical methods often employ a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org This approach generally yields excellent results with high selectivity for N-alkylation over C-alkylation. rsc.org For instance, the reaction of an indole with an alkyl halide in the presence of a base like potassium carbonate in DMF can lead to the corresponding N-alkylated product. nih.gov A one-pot method for the selective N-alkylation of unprotected indoles using alcohols and tosyl chloride has also been developed. organic-chemistry.org
N-acylation of indoles typically requires the use of activated carboxylic acid derivatives like acid halides or anhydrides. clockss.org However, direct acylation of the indole nitrogen with a carboxylic acid can be achieved in the presence of boric acid in a high-boiling solvent like mesitylene. clockss.org
Implementation and Removal of Nitrogen Protecting Groups
To prevent unwanted reactions at the indole nitrogen during subsequent transformations, the use of protecting groups is often necessary. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its ease of installation and stability under various conditions. researchgate.net It can be introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. researchgate.net For example, 5-Iodo-1H-indole can be protected with a Boc group to form tert-butyl 5-iodo-1H-indole-1-carboxylate. alfa-chemistry.com
Another common protecting group is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, which can be introduced using SEM-Cl. acs.orgorgsyn.org The removal of these protecting groups is crucial and can be achieved under specific conditions. The Boc group is typically removed under acidic conditions, for instance, with trifluoroacetic acid. rsc.org The SEM group can be cleaved using fluoride (B91410) sources like cesium fluoride in DMF or tetrabutylammonium (B224687) fluoride (TBAF) in acetonitrile. orgsyn.org
Transformations Involving the C5-Iodo Group
The iodine atom at the C5 position of the indole ring is an excellent handle for introducing a wide variety of substituents through transition-metal-catalyzed cross-coupling reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This reaction has been successfully applied to 5-iodoindole (B102021) derivatives. For example, the Suzuki coupling of a 5-bromoindole (B119039) with a boronic acid has been shown to proceed in good yield. psu.edu The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent system. nih.gov The use of unprotected nitrogen-rich heterocycles in Suzuki-Miyaura couplings can be challenging, but successful protocols have been developed. nih.gov
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govmdpi.commdpi.com This reaction is instrumental in synthesizing alkynyl-substituted indoles. The general procedure involves reacting the iodoindole with a terminal alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI in a solvent like DMF. nih.gov This methodology has been used to prepare various polyheterocyclic compounds. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. cdnsciencepub.com This reaction has been utilized in the synthesis of complex indole-containing structures. For instance, intramolecular Heck reactions of bromoindoles have been used to synthesize β-carbolines. acs.org The reaction typically employs a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand. acs.org While ligandless catalysts can be used for reactive substrates, palladacycles and catalysts with bulky ligands offer higher stability and activity. cdnsciencepub.com
Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions on Halo-Indoles
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 5-Bromoindole, Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Arylindole | psu.edunih.gov |
| Sonogashira Coupling | Iodoindole, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 5-Alkynylindole | nih.gov |
| Heck Reaction | Bromoindole, Alkene | Pd(OAc)₂, PPh₃ | Indole-substituted alkene | acs.org |
Reductive Dehalogenation Pathways
The carbon-iodine bond can be cleaved through reductive dehalogenation, replacing the iodine atom with a hydrogen atom. This transformation can be achieved using various methods. Photoredox catalysis has emerged as a powerful tool for the reductive dehalogenation of aryl halides under mild conditions. beilstein-journals.org For instance, visible light-mediated reactions can lead to dehalogenation products. aablocks.com Another approach involves the use of a DMSO/HCOONa·2H₂O system, which provides a practical and operationally simple method for the hydrodehalogenation of halogenated carboxylic acid derivatives without the need for transition metals or light. researchgate.net In some cases, dehalogenation can be an undesired side reaction during other transformations, such as palladium-catalyzed cyclizations where a bromo or iodo group is cleaved. rug.nl
Chemical Modifications of the C7-Carboxylic Acid Functionality
The carboxylic acid group at the C7 position offers another site for derivatization, primarily through reactions such as esterification and amidation. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using an alkyl halide in the presence of a base. For example, the synthesis of ethyl 1H-indole-2-carboxylates has been reported. nih.gov Amidation involves the coupling of the carboxylic acid with an amine, often activated by a coupling reagent, to form an amide bond. This is a key reaction in the synthesis of various biologically active molecules. chiralen.com The carboxylic acid can also be converted to an acid chloride using reagents like oxalyl chloride or thionyl chloride, which can then be reacted with various nucleophiles. psu.edumdpi.com Furthermore, decarboxylation of indole carboxylic acids can occur under certain conditions, such as heating, to remove the carboxylic acid group. rsc.org
Esterification, Amidation, and Acid Chloride Formation
The carboxylic acid group at the C7 position is a prime site for modification through classic carboxylic acid derivatization reactions.
Esterification: The conversion of 5-Iodo-1H-indole-7-carboxylic acid to its corresponding esters can be achieved through standard methods such as Fischer esterification. For instance, the synthesis of methyl 5-iodo-1H-indole-7-carboxylate is a known process, which can be reversed via hydrolysis using a base like sodium hydroxide (B78521) in a mixture of methanol (B129727) and tetrahydrofuran. google.com This indicates that reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic conditions will yield the corresponding ester.
Amidation: The formation of amides from this compound is a crucial transformation, particularly in medicinal chemistry for the synthesis of bioactive compounds. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents are effective for this purpose. For example, the reaction of this compound with an amine can be successfully carried out using O-(7-azabenzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). google.com Other modern amidation methods, such as those using boronic acid catalysts or generating phosphonium (B103445) salts in situ, also represent viable, often milder, alternatives. organic-chemistry.orgnih.govasiaresearchnews.com
Acid Chloride Formation: this compound can be converted to the more reactive acyl chloride derivative. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-iodo-1H-indole-7-carbonyl chloride is a versatile intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.
Table 1: Derivatization of the Carboxylic Acid Group
| Reaction | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., MeOH), Acid catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine (R-NH₂), HATU, DIPEA, DMF | Amide |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acid Chloride |
Decarboxylation and Reduction to Alcohol Derivatives
Decarboxylation: The removal of the carboxylic acid group from the indole ring can be a challenging but achievable transformation. Decarboxylation of indole-carboxylic acids often requires specific conditions and can sometimes occur as a side reaction during other functionalizations at high temperatures. acs.org For instance, the functionalization of indole-3-carboxylic acid with aryl iodides using a Palladium(II)-catalyst system has been shown to result in decarboxylation followed by C2-arylation. nih.gov Similar strategies, potentially involving metal catalysis or harsh thermal conditions, could be explored for the decarboxylation of the this compound. rsc.org
Reduction to Alcohol Derivatives: The carboxylic acid group can be reduced to a primary alcohol, yielding (5-iodo-1H-indol-7-yl)methanol. This transformation provides a different reactive handle for further synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically effective for this purpose, though they may also affect other functional groups. Milder, more selective methods have been developed. A notable example is the reduction of carboxylic acids via manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃). acs.org This method has been shown to be effective for iodobenzoic acids without causing dehalogenation, making it a promising approach for the selective reduction of this compound. acs.org Other methods include the use of borane (B79455) (BH₃) or its complexes. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System
Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). pearson.com The rate of reaction is significantly greater than that of benzene (B151609). pearson.com Substitution typically occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation. The substituents already present on the ring of this compound direct further substitution. The iodine at C5 is a deactivating, ortho-, para-directing group, while the carboxylic acid at C7 is a deactivating, meta-directing group. The indole nitrogen, being part of an electron-rich pyrrole-like ring, strongly activates the ring, especially at C3. Therefore, electrophilic attack is most likely to occur at the C3 position, which is activated by the indole nitrogen and not strongly deactivated by the other groups. Reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield 3-substituted products. nih.gov For example, direct iodination of indole derivatives often occurs at the C3 position. chembk.com
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on an indole ring is less common than EAS and generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. byjus.compressbooks.pub In this compound, the iodine atom at C5 can function as a leaving group. While the carboxylic acid group is electron-withdrawing, facilitating SNAr reactions typically requires more potent activating groups like a nitro group. pressbooks.pub However, the iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions, which proceed through a different mechanism than traditional SNAr, effectively achieve the net result of a nucleophilic substitution, allowing for the introduction of a wide variety of aryl, alkyl, and alkynyl groups at the C5 position.
Table 2: Aromatic Substitution Reactions
| Reaction Type | Position | Influencing Factors | Example Reaction |
|---|---|---|---|
| Electrophilic | C3 | Activation by indole nitrogen outweighs deactivation by other groups. | Nitration, Halogenation, Friedel-Crafts Acylation |
| Nucleophilic | C5 | Iodine acts as a leaving group, especially in Pd-catalyzed cross-coupling. | Suzuki, Stille, Heck, Sonogashira couplings |
Exploiting the Indole Aromaticity in Further Reactions
Beyond simple substitutions, the aromaticity and inherent reactivity of the indole nucleus can be leveraged for more complex molecular constructions. The indole system can participate in various cycloaddition reactions and metal-catalyzed C-H functionalization reactions. For example, indole derivatives can undergo palladium-catalyzed cyclization reactions to form fused polycyclic systems. Research has shown the synthesis of indolo[3,2-c]quinolinones from indole-2-carboxylic acids and anilines via a palladium-catalyzed process. rug.nl While this involves a different isomer, it demonstrates the potential for the indole core of this compound to be used in building complex heterocyclic scaffolds. Furthermore, the generation of indole-aryne intermediates from polyhalogenated indoles allows for cycloaddition reactions, providing rapid access to complex natural product skeletons. rsc.org These advanced strategies highlight the versatility of the indole framework in constructing diverse and intricate molecular architectures.
Structure Property Relationships of 5 Iodo 1h Indole 7 Carboxylic Acid Derivatives
Systematic Variation of Substituents for Structure-Property Investigation
The systematic modification of the 5-iodo-1H-indole-7-carboxylic acid core is a common strategy to probe structure-activity relationships (SAR). Research has shown that substitutions at various positions on the indole (B1671886) ring can dramatically alter biological activity. For instance, in the development of inhibitors for the orphan G protein-coupled receptor GPR17, derivatives of 3-(2-carboxyethyl)indole-2-carboxylic acid were synthesized with various substituents. It was found that substitution at the 1-, 5-, or 7-position was generally detrimental to activity. cornell.edu However, the 6-position could accommodate large lipophilic groups, and the 4-position tolerated small substituents. cornell.edu
This highlights a general principle in medicinal chemistry: the properties of a lead compound can be fine-tuned by systematically altering its peripheral chemical groups. In the case of indole derivatives, this can involve modifying lipophilicity, electronic character, and steric bulk to optimize interactions with a biological target. nih.gov For example, a quantitative structure-activity relationship (QSAR) study on 2-substituted indole melatonin (B1676174) receptor ligands revealed an optimal range of lipophilicity for the C2 substituent and indicated that planar, electron-withdrawing groups could enhance binding affinity. nih.gov
The following table illustrates how systematic variations in substituents on an indole carboxylic acid core can influence biological activity, using GPR17 agonists as an example.
| Compound ID | 4-Position Substituent | 6-Position Substituent | Potency (EC₅₀, nM) |
| 26 | H | Phenoxy | 270 |
| 33 | Fluoro | Bromo | 27.9 |
| 35 | Fluoro | Iodo | 32.1 |
| 39 | H | Hexyloxy | 115 |
| 43 | Chloro | Hexyloxy | 67.0 |
| Data derived from studies on 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives, which provide insights into substitution patterns on an indole carboxylic acid scaffold. cornell.edu |
Impact of C5-Iodination on Indole Ring Electronic Properties
The introduction of an iodine atom at the C5 position of the indole ring has a significant impact on the molecule's electronic properties. Halogens, including iodine, are electronegative and exert an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic system. The C5 position is part of the benzene (B151609) ring portion of the indole, and iodination here makes the entire indole nucleus more electron-deficient.
This electron-withdrawing character is crucial for several reasons. Firstly, it can influence the acidity of the N-H proton and the C7-carboxylic acid. Secondly, it modifies the nucleophilicity of the indole ring, potentially altering its reactivity in further chemical transformations. sci-hub.sersc.org While the indole ring is inherently electron-rich, the C5-iodo substituent tempers this reactivity. chim.it The iodine atom itself also serves as a versatile synthetic handle, particularly in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of other functional groups. sci-hub.sersc.orgresearchgate.net This dual role—modulating electronics and enabling further functionalization—makes C5-iodination a powerful tool in chemical synthesis. sci-hub.se
Influence of C7-Carboxylic Acid on Molecular Interactions
The carboxylic acid group at the C7 position is a key functional group that profoundly influences the molecule's behavior. As a Brønsted-Lowry acid, it can deprotonate to form a carboxylate anion, which can engage in strong ionic interactions. More importantly, the carboxylic acid is a potent hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (from the carbonyl oxygen). purdue.edu
This ability to form hydrogen bonds is critical for molecular recognition processes, such as binding to the active site of an enzyme or receptor. aalto.fi The geometry and electronic nature of the C7-carboxy group allow it to act as a crucial anchor point in interactions with biological macromolecules. For example, in studies of inhibitors of fructose-1,6-bisphosphatase, indole-2-carboxylic acid derivatives were designed where the carboxylic acid group was essential for binding. nih.gov The replacement of a carboxylic acid with other groups, known as bioisosteres, is a common tactic in medicinal chemistry to modulate properties like pKa and membrane permeability while retaining key binding interactions. nih.gov The presence of the C7-carboxylic acid can also enhance aqueous solubility, a desirable property for many pharmaceutical applications. nih.gov
Conformational Analysis and Tautomerism Studies
The three-dimensional shape (conformation) of this compound is critical to its function. Conformational analysis of substituted indoles often reveals that substituents can exert significant steric effects, influencing the orientation of other parts of the molecule. nih.gov For instance, in a series of 1-oxoisoindolines, a halogen substituent was found to have a pronounced directing effect on an acid side chain. nih.gov For this compound, a key conformational question involves the rotation around the C7-C(OOH) bond. The orientation of the carboxylic acid group relative to the plane of the indole ring can be influenced by crystal packing forces and intramolecular hydrogen bonding. researchgate.net
Exploring Indole Scaffold Modifications for Chemical Utility
The this compound scaffold is a valuable building block for the synthesis of more complex molecules. The two functional groups—the C5-iodo and the C7-carboxylic acid—provide orthogonal handles for chemical modification.
The iodine atom at C5 is particularly useful for its ability to participate in a variety of transition-metal-catalyzed cross-coupling reactions. These include:
Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. acs.org
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions allow for the straightforward installation of a diverse array of substituents at the C5 position, making it a key site for SAR studies and the development of chemical probes. sci-hub.seresearchgate.net
The C7-carboxylic acid can be readily converted into other functional groups. For example:
Amide Formation: Coupling with amines to produce a wide range of amides, a common functional group in pharmaceuticals. nih.govtandfonline.com
Esterification: Reaction with alcohols to form esters. researchgate.net
Reduction: Reduction to a primary alcohol, which can then be further modified.
The ability to selectively modify these two positions makes this compound a highly versatile intermediate in synthetic organic chemistry, enabling access to a broad chemical space for various applications. chim.itrsc.org
Advanced Characterization Methodologies in 5 Iodo 1h Indole 7 Carboxylic Acid Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 5-Iodo-1H-indole-7-carboxylic acid, both ¹H (proton) and ¹³C (carbon-13) NMR are critical for assigning the positions of atoms and confirming the connectivity of the indole (B1671886) framework.
In research detailing its synthesis, ¹H NMR data for this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). google.com The observed chemical shifts (δ) provide a fingerprint of the electronic environment of each proton. The spectrum shows distinct signals corresponding to the protons on the indole ring and the carboxylic acid and N-H groups. google.com
The ¹H NMR spectrum notably displays two signals at 11.3 ppm (broad singlet) and 11.2 ppm (singlet), attributed to the carboxylic acid proton and the indole N-H proton, respectively. google.com Signals for the aromatic protons appear at 8.18 ppm, 7.93 ppm, 7.37 ppm, and 6.51 ppm. google.com The specific assignment of these signals to H-4, H-6, H-2, and H-3 requires further two-dimensional NMR experiments, such as COSY and HMBC, which reveal proton-proton and proton-carbon correlations.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Attributed Proton |
|---|---|---|
| 11.3 | broad singlet | -COOH |
| 11.2 | singlet | N-H |
| 8.18 | singlet | Indole Ring Proton |
| 7.93 | singlet | Indole Ring Proton |
| 7.37 | multiplet | Indole Ring Proton |
| 6.51 | multiplet | Indole Ring Proton |
Data sourced from a patent describing the compound's synthesis in DMSO-d₆. google.com
While specific ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be inferred from related indole structures. The carbon of the carboxylic acid group (C-7) would appear significantly downfield, typically in the range of 165-175 ppm. The carbon atom bearing the iodine (C-5) would have its resonance shifted upfield due to the heavy atom effect, while other aromatic carbons would appear in the typical 100-140 ppm region.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which serves as a primary confirmation of its chemical formula, C₉H₆INO₂.
The theoretical monoisotopic mass of this compound is 286.9443 Da. Experimental analysis using Liquid Chromatography-Mass Spectrometry (LCMS) with an electrospray ionization (ESI) source has been reported. In the negative ion mode, the spectrum shows a prominent ion at m/z = 286, which corresponds to the deprotonated molecule [M-H]⁻. google.com This finding is fully consistent with the expected molecular weight of the target compound.
Table 2: Mass Spectrometry Data for this compound
| Ion | Mode | Observed m/z | Theoretical Exact Mass (Monoisotopic) |
|---|
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can further corroborate the structure. Although detailed fragmentation studies are not published, predictable fragmentation pathways for the [M-H]⁻ ion would include the loss of the carboxyl group as CO₂ (a loss of 44 Da) and potential cleavage involving the loss of the iodine atom.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, IR spectroscopy would reveal key absorption bands confirming its structure. While a specific spectrum for this compound is not available in the cited literature, characteristic frequencies can be predicted based on known data for similar molecules. rsc.org
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid group.
N-H Stretch: A sharper peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring.
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.
C=C Stretch: Aromatic C=C stretching vibrations from the indole ring would appear in the 1450-1600 cm⁻¹ region.
C-I Stretch: The vibration associated with the carbon-iodine bond would be found in the far-infrared region, typically between 500-600 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-I bonds, which often give strong Raman signals.
X-ray Diffraction Analysis for Crystalline State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.
A crystal structure for this compound has not been reported in the surveyed literature. However, analysis of related compounds, such as 5-halo-1H-indole-2-carboxylic acids, provides insight into the likely solid-state structure. bohrium.commdpi.com It is highly probable that this compound would form centrosymmetric dimers in the crystal lattice, linked by strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.com Furthermore, the indole N-H group would likely participate in N-H···O hydrogen bonding with an oxygen atom of a neighboring dimer, creating an extended supramolecular network. The bulky iodine atom would also influence the crystal packing through potential halogen bonding or van der Waals interactions.
Table 3: Predicted Crystallographic Interaction Features
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Dimer formation |
| Hydrogen Bond | Indole N-H | Carboxyl C=O | 3D Network Assembly |
Confirmation of these features would require successful crystallization of the compound and subsequent X-ray diffraction analysis.
Spectrophotometric Techniques for Electronic Transitions
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The indole ring is a well-known chromophore that exhibits characteristic absorption spectra.
Specific UV-Vis data for this compound is not publicly available. Generally, indole and its derivatives display two main absorption bands. mdpi.com The first, a higher-energy band (around 200-230 nm), is referred to as the ¹Bₐ band, while the second, lower-energy band (around 260-290 nm), known as the ¹Lₐ band, often shows fine structure. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. The presence of the electron-withdrawing carboxylic acid group and the heavy iodine atom would be expected to cause a bathochromic (red) shift in the absorption maxima (λₘₐₓ) compared to unsubstituted indole. Investigating the photophysical properties would provide insights into the electronic structure and potential applications in materials science. mdpi.com
Computational and Theoretical Investigations of 5 Iodo 1h Indole 7 Carboxylic Acid
Development of Quantitative Structure-Property Relationship (QSPR) Models
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. uninsubria.it While developing a QSPR model would require a dataset of related indole-7-carboxylic acid derivatives, the principles can be discussed in the context of 5-Iodo-1H-indole-7-carboxylic acid.
By calculating a range of molecular descriptors (e.g., topological, electronic, constitutional) for a series of similar compounds with known properties (e.g., solubility, melting point, or a specific biological activity), a mathematical model can be built. uninsubria.it This model could then be used to predict the properties of new, unsynthesized compounds like this compound. For instance, a QSPR model could predict its lipophilicity (logP), which is a crucial parameter for drug-likeness and membrane permeability. The inclusion of the iodine atom and the carboxylic acid group would be key descriptors in such a model.
Applications of 5 Iodo 1h Indole 7 Carboxylic Acid in Synthetic Chemistry and Materials Science
Role as a Key Intermediate in Multi-Step Organic Syntheses
The indole (B1671886) ring system is a prevalent scaffold in numerous natural products and pharmacologically active molecules. rsc.org 5-Iodo-1H-indole-7-carboxylic acid serves as a crucial starting material or intermediate in the synthesis of more complex indole derivatives. The carboxylic acid group at the 7-position and the iodine atom at the 5-position provide two distinct reaction sites for further chemical modifications.
The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and alcohols, through standard organic transformations. The iodine atom, on the other hand, is particularly useful for introducing new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This dual reactivity allows for the sequential and controlled construction of intricate molecular architectures.
For instance, the synthesis of certain kinase inhibitors has utilized indole carboxylic acid derivatives. rug.nlacs.org The ability to functionalize the indole core at multiple positions is critical for achieving the desired biological activity and selectivity.
Scaffold for the Development of New Chemical Entities
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. rsc.org this compound provides a robust framework for the development of new chemical entities (NCEs) with potential therapeutic applications. The strategic placement of the iodo and carboxylic acid groups allows for the exploration of chemical space around the indole core.
Medicinal chemists can systematically modify these functional groups to generate libraries of compounds for biological screening. For example, the carboxylic acid can be coupled with various amines to create a diverse set of amides, while the iodine atom can be used to introduce a wide array of substituents through cross-coupling reactions. This approach enables the fine-tuning of a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile.
Utilization in Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse and complex small molecules for high-throughput screening. nih.govscispace.comfrontiersin.org The goal of DOS is to efficiently generate a collection of compounds that covers a broad region of chemical space, thereby increasing the probability of discovering novel biological probes or drug leads.
This compound is an ideal starting point for DOS. Its two orthogonal functional handles—the carboxylic acid and the iodo group—allow for divergent synthesis pathways. From this single starting material, multiple reaction pathways can be employed to rapidly generate a library of compounds with distinct skeletons and stereochemistry. This approach accelerates the discovery of new molecules with interesting biological activities. acs.org
| Synthetic Strategy | Functional Group Transformation | Potential Outcome |
| Amide Coupling | Carboxylic acid reacts with a library of amines. | A diverse set of N-substituted indole-7-carboxamides. |
| Suzuki Coupling | Iodine atom reacts with various boronic acids. | A library of 5-aryl- or 5-heteroaryl-1H-indole-7-carboxylic acids. |
| Sonogashira Coupling | Iodine atom reacts with terminal alkynes. | A range of 5-alkynyl-1H-indole-7-carboxylic acids. |
| Sequential Reactions | A combination of the above reactions. | Highly complex and diverse molecular architectures. |
Potential in Functional Materials Design
The unique electronic and photophysical properties of the indole ring system make it an attractive component for the design of functional materials. nih.gov this compound offers a versatile platform for creating novel materials with tailored optical and electronic properties.
As Precursors for Optically Active Compounds
The indole scaffold is a known fluorophore, and its derivatives often exhibit interesting photophysical properties. nih.gov By chemically modifying this compound, it is possible to synthesize new fluorescent probes and labels. The introduction of different substituents through the iodo and carboxylic acid groups can be used to tune the absorption and emission wavelengths, as well as the quantum yield of the resulting molecules. These tailored fluorescent compounds have potential applications in bio-imaging and sensing.
Incorporation into Advanced Polymer Systems
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of advanced polymer systems. rsc.orgupertis.ac.id The carboxylic acid can be used for polymerization reactions, such as polycondensation, while the iodo group can be used for post-polymerization modification. This allows for the creation of polymers with precisely controlled structures and functionalities. For example, indole-containing polymers may exhibit interesting conductivity, photoluminescence, or biocompatibility, making them suitable for applications in organic electronics, sensors, and biomaterials. rsc.org
Applications in Chemo-Sensing Probes
The development of chemo-sensing probes for the detection of specific ions or molecules is an active area of research. Indole derivatives have been explored as fluorescent and colorimetric probes. nih.gov The functional groups of this compound can be modified to include specific recognition elements that can selectively bind to a target analyte. Upon binding, a change in the photophysical properties of the molecule, such as a shift in fluorescence, can be observed, allowing for the detection of the analyte. The ability to easily functionalize this indole derivative makes it a promising candidate for the development of novel chemo-sensors.
Future Perspectives and Emerging Research Avenues
Advancements in Sustainable and Efficient Synthetic Methodologies
The chemical synthesis of indole (B1671886) derivatives is continually evolving, with a significant push towards more environmentally friendly and efficient processes. tandfonline.comtandfonline.comingentaconnect.com Traditional methods are often being replaced by "greener" approaches that minimize waste, utilize less hazardous solvents, and reduce energy consumption. tandfonline.comtandfonline.com
Recent developments have highlighted the use of various green chemistry techniques for indole synthesis, including:
Microwave-assisted synthesis: This method offers rapid, efficient, and environmentally benign pathways to organic compounds, including indole derivatives. tandfonline.com
Ultrasound and multicomponent reactions: These techniques contribute to higher yields and shorter reaction times. ingentaconnect.com
Use of green catalysts and solvents: The adoption of nanocatalysts, green catalysts, and solvents like water is becoming more prevalent. ingentaconnect.combohrium.com
Electrosynthesis: This emerging technique provides a sustainable and environmentally friendly tool for constructing indoles without the need for external oxidants. rsc.org
Palladium-catalyzed reactions have also shown great promise in the synthesis of functionalized indoles, offering high efficiency and broad substrate scope. acs.orgbeilstein-journals.org For instance, Pd(OAc)2 has been used as a catalyst in oxidative cycloisomerization reactions. acs.org Researchers are also exploring novel palladium-catalyzed carbonylative transformations and dearomative Heck reactions to create complex indole-containing structures. researchgate.net These advancements are crucial for the large-scale and sustainable production of 5-Iodo-1H-indole-7-carboxylic acid and its analogs.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These powerful computational tools are being increasingly applied to the design and optimization of novel compounds, including derivatives of this compound.
Key applications of AI and ML in this field include:
Predictive Modeling: AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of new, unsynthesized compounds. nih.gov This helps in prioritizing candidates with desired characteristics, such as high binding affinity to a specific target or favorable pharmacokinetic profiles.
De Novo Design: Generative models can design entirely new molecules with optimized properties, expanding the accessible chemical space beyond what is achievable through traditional methods.
Reaction Prediction: Machine learning models can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. researchgate.net
Structure-Activity Relationship (SAR) Analysis: AI can help elucidate complex SARs, providing insights into how structural modifications affect a compound's activity. ontosight.ai
The integration of AI and ML is expected to significantly accelerate the discovery and development of new this compound-based drugs and materials. nih.gov
Exploration of Novel Reaction Conditions for Derivatization
The functionalization of the indole core at various positions is key to tuning its properties. Researchers are continuously exploring novel reaction conditions to achieve selective and efficient derivatization of compounds like this compound.
Recent areas of exploration include:
Photocatalyzed Reactions: The use of light to drive chemical reactions offers a mild and selective method for synthesizing derivatized indoles. google.com
Metal-Free Approaches: To enhance the cost-effectiveness and environmental friendliness of syntheses, there is a growing interest in metal-free functionalization methods. researchgate.net
Flow Chemistry: Conducting reactions in continuous-flow systems can offer better control over reaction parameters, leading to higher yields and purity. google.com
Novel Catalytic Systems: The development of new catalytic systems, including those based on rhodium and copper, is opening up new possibilities for C-H activation and cross-coupling reactions to introduce diverse functional groups. mdpi.com
These innovative approaches to derivatization are crucial for creating a diverse library of this compound analogs with a wide range of chemical and biological properties.
Development of High-Throughput Screening Methods for Chemical Properties
To efficiently evaluate the vast number of compounds generated through modern synthetic methods, the development of high-throughput screening (HTS) techniques is essential. researchgate.net HTS allows for the rapid assessment of the chemical and physical properties of large compound libraries.
For indole derivatives, HTS methods are being developed to screen for:
Binding Affinity: Techniques like high-performance affinity chromatography (HPAC) and affinity capillary electrophoresis (ACE) are used to rapidly screen for binding to proteins like human serum albumin. nih.govunl.edunih.gov
Fluorescence Properties: Many indole derivatives exhibit fluorescence, making them suitable for the development of fluorescent probes for various analytical and biological applications. nih.gov
Automated Synthesis and Analysis: The use of acoustic droplet ejection (ADE) technology allows for the automated synthesis and screening of compounds on a nanomole scale, significantly accelerating the discovery process. researchgate.netnih.gov
These HTS methods are instrumental in quickly identifying promising candidates from large libraries of this compound analogs for further development.
Expanding the Chemical Space of this compound Analogues
A primary goal in modern drug discovery and materials science is the exploration and expansion of chemical space. scielo.br For this compound, this involves the synthesis and characterization of a wide array of structurally diverse analogs.
Strategies to expand the chemical space include:
Scaffold Hopping: This involves replacing the core indole structure with other bioisosteric scaffolds to explore new areas of chemical space while retaining desired biological activity. acs.org
Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules from simple starting materials. scielo.br
Ring-Distortion Strategies: Modifying the ring systems of complex indole alkaloids can lead to novel and biologically active molecules. researchgate.net
Catalytic Ring Expansion: This powerful strategy allows for the rapid synthesis of larger, more complex heterocyclic structures from the indole core. acs.org
By systematically expanding the chemical space of this compound analogues, researchers can increase the probability of discovering novel compounds with superior properties and new applications. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
